molecular formula C16H14O B3432405 Phenyl(2-phenylcyclopropyl)methanone CAS No. 15295-43-9

Phenyl(2-phenylcyclopropyl)methanone

Cat. No.: B3432405
CAS No.: 15295-43-9
M. Wt: 222.28 g/mol
InChI Key: ZLYYQUZSKSMWAG-UHFFFAOYSA-N
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Description

Phenyl(2-phenylcyclopropyl)methanone is an organic compound with the molecular formula C16H14O It is a ketone featuring a cyclopropyl group attached to a phenyl ring, which is further connected to another phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(2-phenylcyclopropyl)methanone can be synthesized through the nickel-catalyzed cyclopropanation of chalcones. The general procedure involves the use of nickel chloride (NiCl2) as a catalyst, diiodomethane (CH2I2) as the cyclopropanation reagent, and diethylzinc (Et2Zn) as a co-reagent. The reaction is typically carried out in dichloromethane (DCM) at 40°C under a nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-phenylcyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Phenyl(2-phenylcyclopropyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of cyclopropane ring-opening reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of complex organic molecules and materials science research.

Mechanism of Action

The mechanism of action of Phenyl(2-phenylcyclopropyl)methanone involves its interaction with various molecular targets. The cyclopropyl group can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylphenylmethanone: Lacks the additional phenyl group, making it less sterically hindered.

    Benzylcyclopropylketone: Contains a benzyl group instead of a phenyl group, altering its reactivity and steric properties.

Uniqueness

Phenyl(2-phenylcyclopropyl)methanone is unique due to the presence of two phenyl groups attached to the cyclopropyl ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for studying cyclopropane chemistry and its applications in various fields .

Properties

IUPAC Name

phenyl-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYYQUZSKSMWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921401
Record name Phenyl(2-phenylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-91-1, 1145-92-2, 15295-43-9
Record name NSC172578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC168921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl(2-phenylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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